

### SHO1122147: A Potential Mitochondrial Uncoupler for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SHO1122147** is an investigational small molecule identified as a potent mitochondrial uncoupling agent. Emerging research suggests its potential as a therapeutic agent for obesity and metabolic dysfunction-associated steatohepatitis (MASH). This document provides a comprehensive overview of the currently available data on **SHO1122147**, including its mechanism of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

### **Core Concept: Mitochondrial Uncoupling**

Mitochondrial uncoupling is a process where the link between electron transport and ATP synthesis in mitochondria is deliberately disrupted. In normal mitochondrial respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to reestablish the gradient. The energy that would have been used for ATP synthesis is instead released as heat. This induced inefficiency in energy production can lead to a reduction in metabolic substrates, such as fats, making it a therapeutic target for metabolic diseases.



### **Quantitative Data**

The following table summarizes the key quantitative data for **SHO1122147** based on available in vitro and in vivo studies.



| Parameter                   | Value                                                   | Species/Cell Line                            | Notes                                                                                                      |
|-----------------------------|---------------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------|
| In Vitro Efficacy           |                                                         |                                              |                                                                                                            |
| EC50                        | 3.6 µM                                                  | L6 myoblasts                                 | Effective concentration for 50% maximal response in an assay measuring mitochondrial activity. [1]         |
| In Vivo<br>Pharmacokinetics |                                                         |                                              |                                                                                                            |
| Half-life (t1/2)            | 2 hours                                                 | Mice                                         | The time it takes for<br>the concentration of<br>the drug in the body to<br>be reduced by one-<br>half.[1] |
| Cmax                        | 35 μM                                                   | Mice                                         | The maximum (or peak) serum concentration that a drug achieves.[1]                                         |
| In Vivo Efficacy            |                                                         |                                              |                                                                                                            |
| Dosage                      |                                                         | Gubra-Amylin (GAN)<br>mouse model of<br>MASH | Efficacious dose for decreasing body weight and liver triglyceride levels.[1]                              |
| Safety                      |                                                         |                                              |                                                                                                            |
| Adverse Effects             | No observed adverse<br>effects at 1,000 mg<br>kg-1 dose | Mice                                         | Suggests a favorable safety profile at high doses.[1]                                                      |
| Body Temperature            | No changes observed                                     | Gubra-Amylin (GAN)<br>mouse model of<br>MASH | An important safety indicator for mitochondrial uncouplers, as                                             |



excessive heat production can be a side effect.[1]

### **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of **SHO1122147**.

### In Vitro Efficacy Assay in L6 Myoblasts

The EC50 of **SHO1122147** was determined using L6 myoblasts, a common cell line for studying muscle cell metabolism.

- Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
- Assay Principle: The assay likely measures changes in mitochondrial respiration, for example, through the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
- Procedure:
  - L6 myoblasts are seeded into a Seahorse XF cell culture microplate.
  - The cells are allowed to adhere and grow to a confluent monolayer.
  - On the day of the assay, the growth medium is replaced with a low-buffered Seahorse XF assay medium.
  - A baseline OCR is established.
  - SHO1122147 is injected at various concentrations.



- The change in OCR is measured to determine the dose-dependent effect of the compound.
- The EC50 value is calculated from the dose-response curve.

# In Vivo Efficacy in a Gubra-Amylin (GAN) Mouse Model of MASH

The Gubra-Amylin (GAN) mouse model is a diet-induced model that recapitulates key features of human metabolic dysfunction-associated steatohepatitis (MASH).

- Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet for an extended period to induce obesity, insulin resistance, and liver steatosis.
- Treatment:
  - Following the induction of the MASH phenotype, mice are randomized into vehicle and treatment groups.
  - SHO1122147 is administered orally at a dose of 200 mg kg−1 day−1.
  - The vehicle group receives a corresponding volume of the vehicle solution.
- Outcome Measures:
  - Body Weight: Monitored regularly throughout the study.
  - Liver Triglycerides: At the end of the study, livers are harvested, and triglyceride content is quantified using a commercially available assay kit.
  - Body Temperature: Rectal temperature is measured to monitor for potential hyperthermia.

# Visualizations Signaling Pathway of Mitochondrial Uncoupling by SHO1122147





Click to download full resolution via product page

Caption: Mitochondrial uncoupling by SHO1122147.

### **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: In vivo efficacy study workflow.



### Conclusion

**SHO1122147** is a promising preclinical candidate that acts as a mitochondrial uncoupler. The available data indicates its potential for treating obesity and MASH by increasing energy expenditure. The favorable in vivo efficacy and safety profile in a mouse model warrant further investigation. This technical guide provides a foundational understanding of **SHO1122147** for researchers and drug development professionals interested in this novel therapeutic approach. Further studies are necessary to fully elucidate its mechanism of action and to assess its potential for clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [SHO1122147: A Potential Mitochondrial Uncoupler for Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574463#sho1122147-as-a-potential-e-g-inhibitor-agonist]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com